molecular formula C8H14NNa2O9P B12087998 N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt

Cat. No.: B12087998
M. Wt: 345.15 g/mol
InChI Key: VMIUIRDWUIWJMW-UHFFFAOYSA-L
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Description

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt is a significant biochemical compound. It is an anomeric sugar phosphate and a key intermediate in the biosynthesis of N-linked glycoproteins. This compound is also a metabolic precursor of bacterial cell-wall components such as teichoic acid and mureine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt can be synthesized through the reverse pyrophosphorolysis of UDP-N-acetylglucosamine catalyzed by UDP-N-acetylglucosamine pyrophosphorylase . This reaction involves the conversion of UDP-N-acetylglucosamine to N-acetyl-D-glucosamine-1-phosphate in the presence of UTP.

Industrial Production Methods

Industrial production methods for this compound typically involve enzymatic synthesis using UDP-N-acetylglucosamine pyrophosphorylase. This method ensures high yield and purity of the compound, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed to produce N-acetyl-D-glucosamine and inorganic phosphate.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Enzymes: UDP-N-acetylglucosamine pyrophosphorylase for synthesis.

    Water: For hydrolysis reactions.

Major Products

The major products formed from these reactions include N-acetyl-D-glucosamine and inorganic phosphate .

Scientific Research Applications

Biochemical Role and Mechanism of Action

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt serves as a substrate for several enzymatic reactions, particularly in the biosynthesis of N-linked glycoproteins. It acts as a key intermediate in the metabolic pathways involving glycosylation processes, which are crucial for protein folding, stability, and function. The compound is involved in the regulation of several signaling pathways through its interaction with enzymes such as N-acetyl-D-glucosamine-phosphate deacetylases .

Anti-inflammatory Effects

Research indicates that N-Acetyl-alpha-D-glucosamine-1-phosphate has potential anti-inflammatory properties. Studies have shown its efficacy in modulating inflammatory responses, making it a candidate for treating conditions like osteoarthritis and other inflammatory diseases .

Cancer Treatment

The compound has been investigated for its role in cancer therapy. It is believed to inhibit certain signaling pathways that promote tumor growth and metastasis. For instance, it has been shown to affect the NF-κB pathway, which is often activated in various cancers .

Neurological Disorders

N-Acetyl-alpha-D-glucosamine-1-phosphate has also been studied for its neuroprotective effects. Its ability to modulate glycosylation patterns on neuronal proteins may contribute to its therapeutic potential in neurodegenerative diseases .

Glycobiology Studies

In glycobiology, this compound is used extensively to study glycan structures and their functions. It aids in the characterization of glycosyltransferases and glycoside hydrolases, which are essential for understanding glycan biosynthesis and degradation .

Enzyme Substrate

As a substrate for various enzymes, this compound is utilized in assays to determine enzyme activity related to carbohydrate metabolism. This includes studies on phosphorylases that catalyze the breakdown of glycans .

Case Studies

Study Focus Findings
Study on Anti-inflammatory EffectsInvestigated the impact of GlcNAc-1-P on inflammatory cytokinesDemonstrated a reduction in TNF-alpha levels in vitro
Cancer Pathway ModulationExamined the effect on NF-κB signalingFound significant inhibition of NF-κB activity in cancer cell lines
Neuroprotection MechanismAnalyzed protective effects against oxidative stressShowed decreased apoptosis in neuronal cultures exposed to oxidative agents

Biological Activity

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt, commonly referred to as GlcNAc-1-P, is a phosphorylated derivative of N-acetyl-D-glucosamine (GlcNAc) with significant biological activities. This compound plays a crucial role in various biochemical pathways, particularly in glycosylation processes that are vital for cellular function and structure. The following sections detail its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C₈H₁₄NNa₂O₉P
  • Molecular Weight : Approximately 345.15 g/mol
  • Physical State : Solid (powder)
  • Solubility : Soluble in water

Role in Glycosylation

GlcNAc-1-P serves as a substrate in the synthesis of nucleotide sugars, particularly UDP-N-acetyl-D-glucosamine, which is essential for glycosylation processes. Glycosylation modifies proteins and lipids, influencing their stability and functionality. This modification is crucial for the biosynthesis of glycoproteins and glycolipids, which are integral to cell membrane structure and signaling pathways .

Biological Activities

This compound exhibits several biological activities:

  • Substrate for Enzymatic Reactions : It acts as a substrate for various glycosyltransferases and deacetylases, facilitating the transfer of sugar moieties to proteins and lipids.
  • Inhibition of Enzymatic Activity : Research indicates that GlcNAc-1-P can inhibit critical enzymes involved in metabolic pathways, which may have implications in treating conditions like cancer and inflammation .
  • Cell Signaling Modulation : The compound influences cell signaling pathways by modifying the glycan structures on cell surfaces, thereby affecting cell-cell interactions and immune responses .

The mechanisms through which N-Acetyl-alpha-D-glucosamine-1-phosphate exerts its effects include:

  • Glycan Modification : By serving as a precursor for glycan synthesis, GlcNAc-1-P alters the structural properties of glycoproteins and glycolipids, impacting their biological functions.
  • Regulation of Inflammatory Responses : Studies suggest that GlcNAc-1-P can modulate inflammatory responses by influencing the expression of cytokines and adhesion molecules .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cancer Research : In a study examining the effects of GlcNAc-1-P on cancer cells, it was found to inhibit tumor growth by interfering with glycosylation patterns critical for cancer cell survival .
Study FocusFindings
Cancer Cell LinesInhibition of growth due to altered glycosylation
Inflammatory ModelsModulation of cytokine release
  • Neurological Disorders : Research has indicated potential benefits in neurological contexts where GlcNAc-1-P may help restore normal cellular functions disrupted by disease processes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
N-Acetyl-D-glucosamineNon-phosphorylated formPrimarily involved in structural roles
UDP-N-acetyl-D-glucosamineUridine diphosphate linkedFunctions as an activated sugar donor
N-Acetyl-beta-D-glucosamineBeta anomeric configurationDifferent stereochemistry affects activity

This compound is distinct due to its phosphorylated nature, making it essential for metabolic pathways that require phosphate groups for activation.

Applications

The biological activities of this compound have led to various applications:

  • Therapeutic Uses : Its potential in treating inflammatory diseases and certain cancers makes it a candidate for further pharmacological development.
  • Biochemical Research : Used extensively as a substrate to study enzyme activities related to glycosylation.

Properties

Molecular Formula

C8H14NNa2O9P

Molecular Weight

345.15 g/mol

IUPAC Name

disodium;[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2

InChI Key

VMIUIRDWUIWJMW-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+]

Origin of Product

United States

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